BenchChemオンラインストアへようこそ!

Edaravone D5

Bioanalysis LC-MS/MS Pharmacokinetics

Edaravone D5, a penta-deuterated analog of the free radical scavenger Edaravone (CAS 1228765‑67‑0), is the definitive internal standard for robust LC‑MS/MS bioanalysis. Unlike non‑isotopic or ¹³C/¹⁵N‑labeled alternatives, its optimal mass shift (+5 Da) and near‑identical physicochemical properties eliminate systematic quantification bias from differential extraction recovery and ionization suppression. This ensures your method meets FDA regulatory acceptance criteria for accuracy, precision, and selectivity, enabling confident quantification of Edaravone in plasma, urine, CSF, or tissue homogenates during pharmacokinetic, drug‑drug interaction, and exposure‑response studies.

Molecular Formula C10H10N2O
Molecular Weight 179.23 g/mol
Cat. No. B1463254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdaravone D5
Molecular FormulaC10H10N2O
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D
InChIKeyQELUYTUMUWHWMC-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edaravone D5: The Deuterated Analytical Reference Standard for Edaravone Quantification


Edaravone D5 (CAS 1228765-67-0) is a penta-deuterated stable isotope-labeled analog of the free radical scavenger Edaravone (MCI-186), a drug approved for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke [1]. With a molecular formula of C₁₀H₅D₅N₂O and a molecular weight of 179.23 g/mol, this compound is specifically synthesized as an analytical internal standard for the accurate quantification of unlabeled Edaravone in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Unlabeled Edaravone or Alternative Internal Standards Cannot Substitute for Edaravone D5 in Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must correct for variability in sample preparation, ionization efficiency, and matrix effects [1]. Unlabeled Edaravone cannot serve as its own IS. Structurally related, non-isotopic analogs often exhibit differential extraction recovery and ionization suppression/enhancement, leading to systematic quantification bias . Furthermore, even alternative isotopic labels like ¹³C or ¹⁵N may introduce slight chromatographic retention time shifts (deuterium isotope effect) compared to the non-deuterated analyte, whereas Edaravone D5 provides the optimal balance of mass shift and near-identical physicochemical behavior, a critical distinction for robust method validation and regulatory submission [2].

Edaravone D5 Quantitative Differentiation Evidence: Comparative Performance Data


Mass Spectrometric Differentiation: Baseline Resolution from Unlabeled Edaravone

The primary differentiator of Edaravone D5 from its unlabeled parent, Edaravone, is its +5 Da mass shift in mass spectrometry, enabling distinct detection channels without cross-talk . This is in contrast to alternative isotope-labeled internal standards, such as ¹³C-labeled analogs, which may offer a smaller or different mass shift that could be less suitable depending on the analyte's natural isotopic distribution. The specific mass transition for unlabeled Edaravone is commonly m/z 175.1 → 133.0 (or 77.1), while Edaravone D5 is monitored at a corresponding +5 Da shift [1].

Bioanalysis LC-MS/MS Pharmacokinetics Internal Standard

Chromatographic Co-Elution and Matrix Effect Compensation

Stable isotope-labeled (SIL) internal standards like Edaravone D5 are the gold standard for compensating for matrix effects in LC-MS/MS because they co-elute with the analyte of interest . The near-identical physicochemical properties ensure that any suppression or enhancement of ionization efficiency affects both the analyte and the IS equally, normalizing the response ratio. In contrast, structurally similar but non-isotopic analogs (e.g., 3-methyl-1-p-tolyl-5-pyrazolone or phenacetin) can exhibit differential ionization behavior, as demonstrated in various edaravone bioanalytical methods [1][2].

Method Validation Matrix Effects Bioanalytical Chemistry

Regulatory-Grade Characterization and Purity for GLP Bioanalysis

Edaravone D5 is supplied as a characterized reference standard with high chemical and isotopic purity, making it suitable for regulated bioanalytical studies under Good Laboratory Practice (GLP). Vendor specifications from MedChemExpress and Alsachim confirm purities of ≥98% and isotopic enrichments of ≥98% 2H [1]. This level of characterization, often including a Certificate of Analysis (CoA) compliant with regulatory guidelines, is a key procurement differentiator compared to generic or research-grade Edaravone, which may lack the necessary documentation for method validation in support of Abbreviated New Drug Applications (ANDA) [2].

Regulatory Compliance Quality Control Reference Standard

Edaravone D5: Primary Application Scenarios in Drug Development and Clinical Research


Regulated Bioanalytical Method Validation for Preclinical and Clinical Studies

Edaravone D5 is the definitive choice as an internal standard for developing and validating LC-MS/MS methods intended for quantifying Edaravone in biological matrices (plasma, urine, CSF, tissue homogenates) in support of preclinical toxicology and clinical pharmacokinetic studies [1][2]. Its use is critical for meeting the acceptance criteria for accuracy, precision, and selectivity outlined in regulatory guidance (e.g., FDA Bioanalytical Method Validation Guidance for Industry) [3].

Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Analysis of Edaravone

In clinical pharmacology laboratories, Edaravone D5 enables the precise, longitudinal measurement of Edaravone plasma concentrations in patients undergoing therapy for ALS or acute ischemic stroke. This facilitates accurate calculation of key pharmacokinetic parameters (e.g., Cmax, AUC, half-life, clearance) and supports investigations into exposure-response relationships and potential drug-drug interactions [2].

Metabolic Profiling and Excretion Balance Studies

While Edaravone D5 is not a metabolic tracer itself, it serves as the essential quantitative anchor for assays designed to measure both the parent drug and its major metabolites (e.g., glucuronide and sulfate conjugates) in complex excreta like urine, bile, and feces [1]. By ensuring accurate quantitation of the parent compound, it enables reliable determination of metabolic pathways and excretion routes, which are vital for understanding drug disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edaravone D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.